N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide: is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-chloro-5-fluoroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloro-5-fluoroaniline+trifluoroacetic anhydride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide group can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products:
Substitution Reactions: Products include substituted derivatives with different functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Hydrolysis: Products include 3-chloro-5-fluoroaniline and trifluoroacetic acid.
Scientific Research Applications
N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide can be compared with other similar compounds such as:
- N-(3-chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
- 3-chloro-5-fluorophenyl-1,2,3-triazolylacetamide-1,3,4-oxadiazole
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
CAS No. |
1422955-37-0 |
---|---|
Molecular Formula |
C8H4ClF4NO |
Molecular Weight |
241.6 |
Purity |
95 |
Origin of Product |
United States |
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